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Compound of Interest

Compound Name: ATTO 633

Cat. No.: B15556691

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of ATTO 633 fluorescent dye to
oligonucleotides. It includes recommended protocols, expected yields, and purification
strategies to ensure high-quality, brightly fluorescent probes for a variety of applications,
including fluorescence in situ hybridization (FISH), single-molecule detection, and flow
cytometry.[1][2][3]

Introduction to ATTO 633

ATTO 633 is a fluorescent label belonging to a new generation of dyes for the red spectral
region.[4] It is characterized by its strong absorption, high fluorescence quantum yield, and
exceptional photostability.[3][4] These features make it an ideal candidate for demanding
applications that require high sensitivity and signal stability. ATTO 633 is a cationic dye and,
after conjugation, imparts a net positive charge to the labeled molecule.[4] Its fluorescence is
largely independent of pH in the range of 2 to 11, providing robust performance in various
experimental conditions.[3][4]

The most common method for labeling oligonucleotides with ATTO 633 is through the use of an
N-hydroxysuccinimide (NHS) ester derivative of the dye.[5] This reactive group efficiently
couples with primary amino groups introduced onto the oligonucleotide, forming a stable
covalent bond.
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Quantitative Data Summary

The following tables summarize key quantitative parameters associated with ATTO 633 and its
conjugation to oligonucleotides.

Table 1: Spectroscopic Properties of ATTO 633

Property Value

Excitation Maximum (Aex) 629 nm[1][4]

Emission Maximum (Aem) 657 nm[1][3][4]

Molar Extinction Coefficient (g) 130,000 M~tcm~1[1][2]
Fluorescence Quantum Yield (n) 0.64][3]

Fluorescence Lifetime (1) 3.3 nsg[3]

Table 2: Expected Yields for Post-Synthesis NHS Ester Oligonucleotide Conjugation

Oligonucleotide Synthesis Scale Expected Final Yield (nmol)
50 nmol 2

200 nmol 5

1 pmol 16

2 pmol 30

5 pmol 75

10 pmol 150

15 pmol 225

Note: Yields can be lower for oligonucleotides longer than 50 bases.[5]

Table 3: Typical Purification Performance for Labeled Oligonucleotides
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Purification Method Typical Recovery Typical Purity

Reverse-Phase HPLC 75-80% >90%

Enzymatic Labeling &
S >90% >95%
Precipitation

Experimental Protocols

This section details the recommended protocol for conjugating ATTO 633 NHS ester to an

amino-modified oligonucleotide.

Protocol 1: ATTO 633 NHS Ester Conjugation to Amino-
Modified Oligonucleotides

This protocol is adapted from standard NHS ester coupling procedures.

Materials:

Amino-modified oligonucleotide

ATTO 633 NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

0.2 M Carbonate buffer (pH 8.0-9.0)

Purification system (e.g., HPLC, gel filtration column)
Procedure:

o Prepare the Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.2 M
carbonate buffer (pH 8-9) to a final concentration of 0.1 mM (e.g., 5 nmol in 50 pL).

o Prepare the ATTO 633 NHS Ester Solution: Immediately before use, dissolve the ATTO 633
NHS ester in anhydrous DMF or DMSO to a concentration of 5 mg/mL.
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e Reaction Setup: In a microcentrifuge tube, combine the oligonucleotide solution and the
ATTO 633 NHS ester solution. A 2-fold molar excess of the reactive dye to the
oligonucleotide is a good starting point for optimization. For example, add approximately 30
uL of the label solution to 50 pL of the oligonucleotide solution.

 Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle
shaking. For longer reaction times, it is advisable to lower the pH to 7.0-7.5 to minimize
hydrolysis of the NHS ester.

o Purification: Separate the labeled oligonucleotide from the unreacted dye. This is a critical
step to ensure low background fluorescence in downstream applications. Common
purification methods include:

o Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method
provides excellent separation of the labeled oligonucleotide from unlabeled strands and
free dye, often resulting in purities greater than 90%.[6][7]

o Gel Filtration Chromatography: Use a size-exclusion column (e.g., Sephadex G-25) to
separate the larger labeled oligonucleotide from the smaller, unreacted dye molecules.

o Ethanol Precipitation: This can be a simpler, though potentially less efficient, method for
removing some of the free dye.

Protocol 2: Enzymatic Labeling of Oligonucleotides with
ATTO 633

An alternative to post-synthesis conjugation is the enzymatic incorporation of a dye-labeled
dideoxynucleotide. This method can achieve very high labeling efficiencies.

Materials:
¢ ssDNA oligonucleotide(s)
e ATTO 633-ddUTP

o Terminal deoxynucleotidyl transferase (TdT) and corresponding reaction buffer
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 Purification reagents (e.g., ethanol, sodium acetate)
Procedure:

e Reaction Setup: Combine the oligonucleotide(s), ATTO 633-ddUTP, TdT enzyme, and
reaction buffer in a microcentrifuge tube. A 1.5 to 2.5-fold molar excess of ATTO 633-ddUTP
over the oligonucleotide is recommended.

 Incubation: Incubate the reaction at 37°C for 30-60 minutes.
e Enzyme Inactivation: Inactivate the TdT enzyme by heating at 70°C for 10 minutes.

 Purification: Purify the labeled probes using ethanol precipitation. This simple purification
step is often sufficient to remove unincorporated ATTO 633-ddUTP, yielding a product that is
>95% labeled.[8][9]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the ATTO 633 oligonucleotide conjugation
and purification process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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